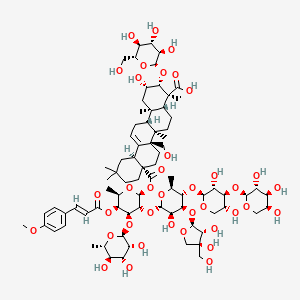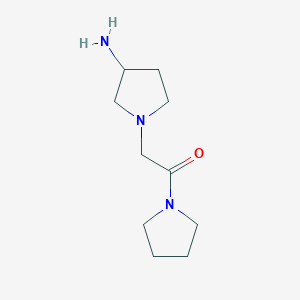
2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one, also known as 2-BEPD, is an organic compound commonly used in the synthesis of a variety of compounds and materials. It is a colorless crystalline solid with a melting point of 140-144 °C and a boiling point of 245 °C. 2-BEPD is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research. It is used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. In addition, 2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one has been used as a model compound to study the mechanism of action of various drugs and compounds. It has also been used to study the biochemical and physiological effects of various compounds.
Mécanisme D'action
2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one is an organic compound that interacts with various enzymes and receptors in the body. It has been found to bind to the enzyme adenosine deaminase, which is involved in the metabolism of adenosine. In addition, it has been found to bind to the receptor for serotonin, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one has a wide range of biochemical and physiological effects. It has been found to inhibit the enzyme adenosine deaminase, which is involved in the metabolism of adenosine. In addition, it has been found to bind to the receptor for serotonin, which is involved in the regulation of mood and behavior. It has also been found to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one in laboratory experiments is its availability and low cost. In addition, it is a relatively stable compound and can be easily stored and handled. However, it is important to note that 2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one is a hazardous compound and should be handled with extreme care.
Orientations Futures
There are a number of potential future directions for research involving 2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one. These include further investigation into its mechanism of action and its biochemical and physiological effects. In addition, further studies could be conducted to explore its potential applications in the synthesis of pharmaceuticals and other organic compounds. Finally, further studies could be conducted to explore the potential therapeutic effects of 2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one.
Propriétés
IUPAC Name |
2-(2-bromoethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-3-5-9-6(10)2-1-4-8-9/h1-2,4H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPYBAARWUZYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1491369.png)
![[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491371.png)
![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491372.png)


